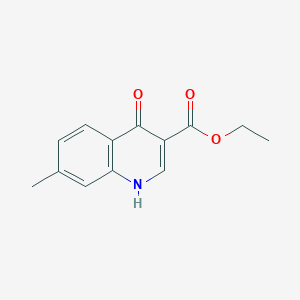
hepta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Hepta-2,4-dienamide is a type of multi-substituted conjugated diene . It is useful as an intermediate for the synthesis of various biologically active compounds and functional materials . The molecular formula of hepta-2,4-dienamide is C7H11NO .
Synthesis Analysis
The one-pot synthesis of multi-substituted 2,4-butadienes, including hepta-2,4-dienamide, can be achieved via the reaction of ketene dithioacetal with a variety of aromatic ketone compounds . For instance, complete stereoselective (2Z,4E)-2,4-dienamide was obtained from the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in DMSO .Molecular Structure Analysis
The structure of hepta-2,4-dienamide has been established through spectroscopic data and X-ray analysis . The molecular weight of hepta-2,4-dienamide is 125.17 Da .Chemical Reactions Analysis
The synthesis of hepta-2,4-dienamide involves a cascade reaction. This includes the addition of ketene dithioacetal to a ketone compound, elimination of methylthiolate anion from the ketene dithioacetal, subsequent intramolecular cyclization, and ring opening reaction by readdition of methylthiolate anion .Physical And Chemical Properties Analysis
Hepta-2,4-dienamide has a molecular weight of 125.17 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of hepta-2,4-dienamide can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-1-butene", "acryloyl chloride", "sodium hydride", "N,N-dimethylformamide", "ammonium chloride", "sodium hydroxide", "acetic acid", "hexane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-bromo-1-butene is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding alkene intermediate.", "Step 2: The alkene intermediate is then reacted with acryloyl chloride in the presence of a catalytic amount of ammonium chloride to form the corresponding enone intermediate.", "Step 3: The enone intermediate is then treated with sodium hydroxide in water to form the corresponding dienone intermediate.", "Step 4: The dienone intermediate is then reacted with acetic acid in the presence of a catalytic amount of ammonium chloride to form the corresponding dienamide intermediate.", "Step 5: The dienamide intermediate is purified by column chromatography using a hexane/ethyl acetate solvent system to yield the final product, hepta-2,4-dienamide." ] } | |
CAS-Nummer |
1000537-57-4 |
Produktname |
hepta-2,4-dienamide |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)